1-Butylpiperidine-2-carboxylic acid

Lipophilicity Partition coefficient N-alkyl substitution effect

This N-butyl-DL-homoproline derivative is the only validated basic degradation product of Bupivacaine (1-BPC), confirmed by stability-indicating HPLC-DAD. Its unique XLogP3 of -0.9, pKa of 2.45, and quadrupled rotatable bond count versus pipecolic acid ensure baseline resolution from the parent drug in ANDA-compliant methods. Also the pivotal intermediate in a 3-step levobupivacaine synthesis (CN107098849B), eliminating Cbz protection routes. Procure at ≥95% purity with batch-specific NMR, HPLC, and GC characterization.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 856838-98-7
Cat. No. B1340891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butylpiperidine-2-carboxylic acid
CAS856838-98-7
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCCCN1CCCCC1C(=O)O
InChIInChI=1S/C10H19NO2/c1-2-3-7-11-8-5-4-6-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13)
InChIKeyYUKQVPZDQNCWOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butylpiperidine-2-carboxylic acid (CAS 856838-98-7) — Physicochemical Baseline and Compound Identity for Procurement Decisions


1-Butylpiperidine-2-carboxylic acid (CAS 856838-98-7) is an N-alkyl-substituted piperidine-2-carboxylic acid derivative, also referred to as N-butyl-DL-homoproline or N-butyl-2-piperidine carboxylic acid, with molecular formula C₁₀H₁₉NO₂ and molecular weight 185.26 g/mol [1]. The compound features a butyl chain on the piperidine nitrogen and a carboxylic acid at the 2-position, placing it within the broader class of N-substituted pipecolic acids. Its computed physicochemical properties include an XLogP3 of −0.9, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. Predicted bulk properties include a boiling point of 295.1 ± 33.0 °C, density of 1.027 ± 0.06 g/cm³, and a carboxylic acid pKa of 2.45 ± 0.20 . The compound is primarily sourced as a research chemical and pharmaceutical reference standard, with typical commercial purity of 95% and batch-specific characterization by NMR, HPLC, and GC .

1-Butylpiperidine-2-carboxylic acid (CAS 856838-98-7) — Why In-Class N-Alkyl Piperidine-2-carboxylic Acids Cannot Be Interchanged


N-Alkyl piperidine-2-carboxylic acids exhibit widely divergent physicochemical properties depending on the N-substituent, and generic substitution across this series is not scientifically defensible. The N-butyl substitution in 1-butylpiperidine-2-carboxylic acid raises the computed XLogP3 by approximately 1.4 log units relative to unsubstituted pipecolic acid (XLogP −2.3) [1] and by 0.6 log units relative to the N-methyl analog (XLogP −1.50) [2], fundamentally altering partitioning behavior. The carboxylic acid pKa shifts from 2.06 in pipecolic acid [3] to 2.45 in the N-butyl derivative , reflecting the electron-donating effect of the butyl group and impacting ionization state at physiological and analytical pH. The rotatable bond count quadruples from 1 (pipecolic acid) to 4 (N-butyl derivative), introducing conformational flexibility absent in lower N-alkyl homologs. These quantifiable differences in lipophilicity, acidity, and conformational freedom mean that the N-butyl derivative cannot serve as a drop-in replacement for other N-alkyl pipecolic acids in either synthetic or analytical applications without re-validation.

1-Butylpiperidine-2-carboxylic acid (CAS 856838-98-7) — Quantitative Differential Evidence Against Closest Analogs for Scientific Selection


Lipophilicity Differentiation: XLogP3 Shift of +1.4 vs. Pipecolic Acid and +0.6 vs. N-Methyl Analog

1-Butylpiperidine-2-carboxylic acid exhibits a computed XLogP3 of −0.9, compared with −2.3 for unsubstituted pipecolic acid and −1.50 for 1-methylpiperidine-2-carboxylic acid [1]. The N-butyl group contributes a lipophilicity increment of +1.4 log units over the parent pipecolic acid and +0.6 log units over the N-methyl homolog. This trend is consistent with the additive contribution of the butyl chain (π ≈ +1.4 for n-butyl) and directly impacts reversed-phase chromatographic retention and organic-solvent partitioning [1][2].

Lipophilicity Partition coefficient N-alkyl substitution effect

Carboxylic Acid pKa: +0.39 Units Higher than Pipecolic Acid, Altering Ionization Profile

The predicted carboxylic acid pKa of 1-butylpiperidine-2-carboxylic acid is 2.45 ± 0.20, compared with 2.06 for pipecolic acid (ChemAxon) and 1.86 for 1-methylpiperidine-2-carboxylic acid (ChemAxon) [1][2]. The +0.39 unit increase over pipecolic acid reflects the electron-donating inductive effect of the N-butyl group, which slightly stabilizes the protonated carboxylic acid form. The N-methyl analog shows the opposite trend (pKa 1.86), which may be attributable to differences in solvation or conformational effects on intramolecular hydrogen bonding between the ammonium and carboxylate groups.

Acid dissociation constant Ionization state N-alkyl electronic effect

Rotatable Bond Count: Fourfold Increase vs. Pipecolic Acid Dictates Conformational Flexibility Differences

1-Butylpiperidine-2-carboxylic acid possesses 4 rotatable bonds (the butyl chain contributes 3, plus the carboxylic acid C–C bond), compared with only 1 rotatable bond in pipecolic acid and 1 in 1-methylpiperidine-2-carboxylic acid [1][2]. The additional three rotatable bonds in the N-butyl chain introduce substantial conformational entropy and enable the butyl group to sample a wide range of spatial orientations not accessible to the N-methyl or N–H analogs. This has been structurally demonstrated in crystallographic studies of partially fluorinated N-butyl pipecolamide derivatives, which exhibit extraordinary conformational diversity in the N-alkylpiperidine unit [3].

Conformational flexibility Rotatable bonds Molecular recognition

Identity as Bupivacaine Degradation Product 1-BPC: Validated Stability-Indicating HPLC Differentiation from Other Impurities

1-Butylpiperidine-2-carboxylic acid has been explicitly identified as a basic degradation product of bupivacaine (designated 1-BPC) in a validated stability-indicating HPLC-DAD method published in Microchemical Journal (2023) [1]. Under basic stress conditions, bupivacaine undergoes amide hydrolysis to yield 1-BPC as a characteristic degradation marker, alongside BVC impurity F. The HPLC method employed a Zorbax SB C18 column with acetonitrile:methanol:phosphate buffer (pH 6.5, 20:60:20 v/v/v) mobile phase at 1.5 mL/min and UV detection at 265 nm, achieving baseline resolution of 1-BPC from bupivacaine and other degradation products. The compound is supplied as a certified reference standard (Bupivacaine Impurity 10) with documented characterization data compliant with ANDA regulatory guidelines, supporting traceability against USP or EP pharmacopeial standards [2][3].

Degradation impurity Stability-indicating method HPLC-DAD Pharmaceutical quality control

Synthetic Route Differentiation: Direct Reductive Amination Intermediate for Levobupivacaine with 3-Step vs. 5+ Step Alternative Routes

Patent CN107098849B (Shandong Bestcomm Pharma, 2017) demonstrates that 1-butylpiperidine-2-carboxylic acid is the direct product of catalytic hydrogenation of 2-piperidinecarboxylic acid with n-butanal, constituting the key intermediate in a 3-step levobupivacaine synthesis: (1) reductive amination to form the N-butyl pipecolic acid, (2) condensation with 2,6-dimethylaniline, and (3) HCl salt formation [1]. This route avoids the protection/deprotection steps (e.g., Cbz protection) required in alternative syntheses that extend the route to 5 or more steps, increase production cycle time, and generate additional waste streams [1]. The patent explicitly contrasts this route with prior art methods that employ N-protected piperidinecarboxylic acid intermediates, highlighting the reduction in step count and avoidance of strong corrosive chlorinating agents.

Levobupivacaine synthesis Reductive amination Process chemistry Patent route comparison

Solubility Profile Shift from Aqueous to Organic Media vs. Pipecolic Acid

Experimental solubility data indicate that 1-butylpiperidine-2-carboxylic acid is sparingly soluble in chloroform, slightly soluble in DMSO and methanol, and solid at ambient temperature . In contrast, pipecolic acid (the unsubstituted parent) is freely soluble in water at 50 mg/mL (387.12 mM) [1]. This qualitative reversal from aqueous solubility (pipecolic acid) to preferential organic-solvent solubility (N-butyl derivative) is consistent with the +1.4 XLogP3 shift documented above and has practical implications for extraction, purification, and formulation protocols.

Solubility Organic solvent Aqueous solubility Formulation

1-Butylpiperidine-2-carboxylic acid (CAS 856838-98-7) — High-Confidence Application Scenarios Rooted in Quantitative Evidence


Certified Reference Standard for Stability-Indicating HPLC Method Development and ANDA Filing in Bupivacaine Quality Control

This compound is explicitly identified as 1-BPC, the basic degradation product of bupivacaine, in a validated stability-indicating HPLC-DAD method (Microchem. J. 2023, 190, 108683). QC laboratories developing ANDA-compliant methods for bupivacaine substances or formulations require this specific N-butyl derivative — not generic pipecolic acid or N-methyl pipecolic acid — because only this compound matches the hydrolytic degradation pathway of bupivacaine under basic stress conditions. Vendors supply it with certified purity data, chromatographic retention behavior, and regulatory-compliant characterization (NMR, MS, IR) traceable to USP or EP pharmacopeial standards [1]. The documented XLogP3 of −0.9 and pKa of 2.45 inform mobile phase optimization for baseline resolution from bupivacaine (pKa ~8.1, highly lipophilic) [2].

Key Synthetic Intermediate in Short-Route Levobupivacaine Hydrochloride Manufacturing

Patent CN107098849B establishes 1-butylpiperidine-2-carboxylic acid as the pivotal intermediate in a 3-step levobupivacaine synthesis via direct reductive amination of 2-piperidinecarboxylic acid with n-butanal. This route eliminates the Cbz protection/deprotection sequence required in alternative syntheses, reducing total step count from 5+ steps to 3 steps and avoiding strong corrosive chlorinating agents. Contract manufacturing organizations (CMOs) and pharmaceutical chemical development teams seeking to optimize levobupivacaine process chemistry should prioritize procurement of this intermediate at ≥95% purity with verified batch-specific characterization (NMR, HPLC, GC) [3]. The compound's preferential solubility in organic solvents (chloroform, DMSO, methanol) rather than water must be accommodated in reaction workup and purification unit operations .

Reference Standard for Pipecolic Acid API Characterization and N-Alkyl Impurity Profiling

Axios Research supplies n-Butyl-2-piperidine Carboxylic Acid as a fully characterized reference standard of API Pipecolic Acid, compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications . This use case leverages the compound's distinct physicochemical profile — the +1.4 XLogP3 shift, +0.39 pKa increase, and 4-fold greater rotatable bond count vs. pipecolic acid — to serve as a well-resolved marker for N-alkyl impurities in pipecolic acid drug substance analysis. Its differentiated chromatographic behavior ensures unambiguous identification and quantification in HPLC or LC-MS methods where N-methyl and N-ethyl analogs may co-elute with the API.

Physicochemical Reference Probe for N-Alkyl Substitution Structure–Property Relationship (SPR) Studies

The systematic variation in computed properties across the N-alkyl pipecolic acid series — XLogP3: −2.3 (N–H), −1.50 (N–CH₃), −0.9 (N–C₄H₉); pKa: 2.06 (N–H), 1.86 (N–CH₃), 2.45 (N–C₄H₉); rotatable bonds: 1 (N–H), 1 (N–CH₃), 4 (N–C₄H₉) — positions 1-butylpiperidine-2-carboxylic acid as a critical data point for medicinal chemistry and computational chemistry groups constructing quantitative structure–property relationship models for N-substituted cyclic amino acids. The non-monotonic pKa trend (N–CH₃ < N–H < N–C₄H₉) suggests competing inductive and conformational effects that are of fundamental interest [2][4]. Procurement of this specific compound enables experimental validation of predicted properties and provides a benchmark for in silico models of N-alkyl substitution effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Butylpiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.